1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a synthetic organic compound characterized by its unique structure, which includes a diazepane ring substituted with a tetrahydrofuran group and a difluorophenylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Introduction of the Tetrahydrofuran Group: This step involves the functionalization of the diazepane ring with a tetrahydrofuran group, often through nucleophilic substitution or addition reactions.
Attachment of the Difluorophenylsulfonyl Group: The final step is the sulfonylation of the diazepane derivative with a difluorophenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenylsulfonyl group may enhance binding affinity to these targets, while the diazepane ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-((2,6-Dichlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- 1-((2,6-Difluorophenyl)sulfonyl)-4-(pyrrolidin-3-yl)-1,4-diazepane
Uniqueness
1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is unique due to the presence of the tetrahydrofuran group, which can influence its solubility and reactivity. The difluorophenylsulfonyl group also imparts distinct electronic properties that can affect its interaction with biological targets compared to similar compounds with different substituents.
This compound’s unique combination of structural features makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-13-3-1-4-14(17)15(13)23(20,21)19-7-2-6-18(8-9-19)12-5-10-22-11-12/h1,3-4,12H,2,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFRBZJLGSWIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.